N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-morpholino-2-(p-tolyl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents effective against Candida and Aspergillus species. Further optimization led to compounds with broad antifungal activity and improved plasmatic stability, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Coordination Complexes and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity, as determined by in vitro assays, highlighting their potential in medicinal chemistry (Chkirate et al., 2019).
Analgesic Drug Development
Paracetamol, an important analgesic drug, has been cocrystallized with morpholine, forming a paracetamol–morpholine adduct. This study contributes to understanding how cocrystallization with cyclic N- and O-donor compounds can affect the properties of analgesic drugs (Oswald et al., 2002).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the application of morpholine derivatives in facilitating drug synthesis. This process emphasizes the role of specific catalysts and reaction conditions in achieving desired drug precursors (Magadum & Yadav, 2018).
Development of Anticonvulsant Agents
Benzothiazole derivatives containing morpholino groups have been synthesized and characterized as promising anticonvulsant agents. This research contributes to the discovery of new therapeutic options for seizure disorders, highlighting the importance of structure-activity relationship studies (Amir et al., 2011).
Corrosion Inhibition
N-[morpholin-4-yl(phenyl)methyl]acetamide has demonstrated efficacy as a corrosion inhibitor for mild steel in hydrochloric acid medium, showing potential for industrial applications in protecting metals from corrosive environments (Nasser & Sathiq, 2016).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-8-20(9-7-17)21(24-10-12-26-13-11-24)16-23-22(25)15-19-5-3-4-18(2)14-19/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOABJVMUFOCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC(=C2)C)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.